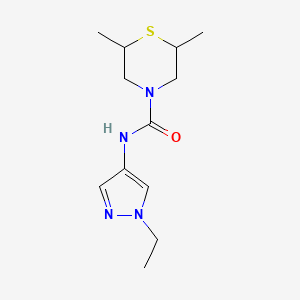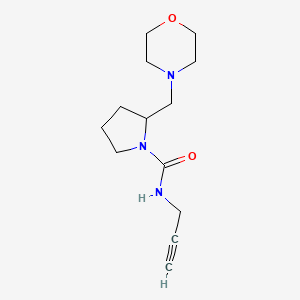
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide, commonly known as EPTC, is an herbicide that is widely used in agriculture to control weeds. It belongs to the class of thiocarbamate herbicides and is known for its selective action against grassy weeds. EPTC was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost.
作用機序
EPTC works by inhibiting the growth of weeds through the inhibition of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic levels of alpha-keto acids, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
EPTC has been found to have no significant effects on human health or the environment when used according to label instructions. However, it can cause skin and eye irritation and may be harmful if ingested. EPTC has been shown to have low toxicity to mammals and is rapidly metabolized and excreted from the body.
実験室実験の利点と制限
EPTC is a widely used herbicide in agriculture and has been extensively studied for its effectiveness and safety. It is relatively inexpensive and easy to apply, making it a popular choice for farmers. However, its use in laboratory experiments is limited due to its potential to interfere with other biochemical pathways and its selectivity against grassy weeds.
将来の方向性
There is ongoing research into the development of new herbicides that are more effective and environmentally friendly than EPTC. This includes the investigation of novel herbicidal targets and the development of herbicides that are less prone to resistance. Additionally, there is interest in the use of biological control methods, such as the use of natural enemies of weeds, as an alternative to chemical herbicides.
In conclusion, EPTC is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds through the inhibition of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. EPTC has been found to be safe for human health and the environment when used according to label instructions. However, its use in laboratory experiments is limited due to its potential to interfere with other biochemical pathways and its selectivity against grassy weeds. There is ongoing research into the development of new herbicides that are more effective and environmentally friendly than EPTC.
合成法
EPTC can be synthesized through a variety of methods, including the reaction of 4-chloro-1-ethylpyrazole with 2,6-dimethylthiomorpholine-4-carbonyl chloride in the presence of a base. Other methods include the reaction of 1-ethylpyrazole with thioacetic acid followed by oxidation to form EPTC.
科学的研究の応用
EPTC has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of grassy weeds. It is commonly used in the cultivation of crops such as corn, soybeans, and potatoes. EPTC has also been studied for its potential as a fungicide and insecticide.
特性
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-4-16-8-11(5-13-16)14-12(17)15-6-9(2)18-10(3)7-15/h5,8-10H,4,6-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKADSVKNRMDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)N2CC(SC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpyrazol-4-yl)-2,6-dimethylthiomorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)




![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)
